molecular formula C19H25NO6 B10850194 Longanine

Longanine

Cat. No.: B10850194
M. Wt: 363.4 g/mol
InChI Key: UHRGPVJRLXHZFG-OOXWPESWSA-N
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Description

Longanine is a naturally occurring alkaloid found in the Menispermaceae family of plants. It is part of the hasubanan alkaloids, which are known for their complex molecular structures and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of longanine involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the formation of the propellane framework, which is a characteristic feature of hasubanan alkaloids. The synthesis typically involves:

  • Formation of the core structure through cyclization reactions.
  • Introduction of functional groups via oxidation and reduction reactions.
  • Final purification and crystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities. The industrial methods often involve:

  • Use of automated synthesis machines to perform multiple reaction steps.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Longanine undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen to the molecule.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products:

  • Oxidation of this compound can lead to the formation of ketones or alcohols.
  • Reduction reactions typically yield simpler alkaloid derivatives.
  • Substitution reactions can produce halogenated this compound derivatives with altered biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of longanine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: this compound selectively binds to δ-opioid receptors, which are involved in pain modulation and other physiological processes.

    Pathways Involved: The binding of this compound to δ-opioid receptors can lead to the activation or inhibition of downstream signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Longanine is unique among hasubanan alkaloids due to its specific molecular structure and biological activities. Similar compounds include:

In comparison to these compounds, this compound stands out for its selective δ-opioid receptor binding affinity and potential analgesic properties, making it a compound of significant interest in both scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H25NO6

Molecular Weight

363.4 g/mol

IUPAC Name

(1S,8S,10S,11S,12S,13S)-4,12-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-3,11,13-triol

InChI

InChI=1S/C19H25NO6/c1-20-7-6-17-8-11(21)16(25-3)19(23)18(17,20)9-13(26-19)10-4-5-12(24-2)15(22)14(10)17/h4-5,11,13,16,21-23H,6-9H2,1-3H3/t11-,13-,16-,17-,18-,19+/m0/s1

InChI Key

UHRGPVJRLXHZFG-OOXWPESWSA-N

Isomeric SMILES

CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)O)O[C@@]4([C@H]([C@H](C3)O)OC)O

Canonical SMILES

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)O)OC4(C(C(C3)O)OC)O

Origin of Product

United States

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